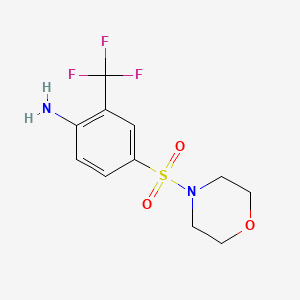

4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-morpholin-4-ylsulfonyl-2-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F3N2O3S/c12-11(13,14)9-7-8(1-2-10(9)15)20(17,18)16-3-5-19-6-4-16/h1-2,7H,3-6,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPKPMXYEZVFPFM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)N)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F3N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Strategies for 4 Morpholinosulfonyl 2 Trifluoromethyl Aniline

Retrosynthetic Analysis and Key Disconnections

A retrosynthetic analysis of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline reveals several logical disconnections for devising its synthesis. The most apparent disconnection is the sulfonamide bond (C-S), leading back to two key precursors: 2-(trifluoromethyl)aniline-4-sulfonyl chloride and morpholine (B109124). This approach is a standard and widely practiced method for the formation of sulfonamides.

A deeper retrosynthetic cut involves the C-N bond of the aniline (B41778), suggesting a precursor such as a 4-halosulfonyl-2-(trifluoromethyl)benzene derivative that could be aminated. Yet another strategic disconnection can be made at the C-S bond of the benzene (B151609) ring, pointing towards 2-(trifluoromethyl)aniline (B126271) as a starting material, which would then undergo a sulfonation or chlorosulfonation reaction.

Considering the availability and reactivity of starting materials, the most practical synthetic strategy often commences with a suitably substituted benzene ring, followed by sequential introduction of the required functional groups.

Established Synthetic Routes and Optimizations

The established synthetic routes to 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline predominantly rely on the formation of a key intermediate, an appropriately substituted benzenesulfonyl chloride, followed by its reaction with morpholine.

A crucial intermediate for the synthesis is a sulfonyl chloride derivative of 2-(trifluoromethyl)aniline. A common precursor is 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride. The synthesis of this intermediate can be achieved from o-chlorobenzotrifluoride through a four-step sequence:

Nitration: o-Chlorobenzotrifluoride is nitrated to introduce a nitro group. A mixture of nitric acid and sulfuric acid is a common nitrating agent. google.com Alternatively, a system of acetic anhydride (B1165640) and concentrated nitric acid can be employed at a controlled temperature of 10-15°C.

Reduction: The resulting nitro compound is then reduced to the corresponding aniline, 4-chloro-3-(trifluoromethyl)aniline. This reduction can be carried out using various methods, including catalytic hydrogenation or reduction with metals in acidic media, such as iron powder with ammonium (B1175870) chloride. google.com A method using FeCl₃·6H₂O and hydrazine (B178648) hydrate (B1144303) in ethanol (B145695) has been reported to give yields greater than 95%. google.com

Diazotization: The synthesized aniline is then subjected to diazotization. This is typically achieved by treating the aniline with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid at low temperatures (-5°C to 5°C). google.com

Sulfonylation: The resulting diazonium salt is then converted to the sulfonyl chloride. This can be accomplished through a Sandmeyer-type reaction, where the diazonium salt is reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst. google.comnih.gov

An alternative approach involves the direct chlorosulfonation of 2-(trifluoromethyl)aniline. However, this reaction can sometimes lead to mixtures of isomers and requires careful control of reaction conditions.

The following table summarizes the key steps in the synthesis of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride:

| Step | Starting Material | Reagents and Conditions | Product | Reported Yield |

| Nitration | o-Chlorobenzotrifluoride | Acetic anhydride, 68% Nitric acid, 10-15°C | 4-Nitro-2-trifluoromethylchlorobenzene | High |

| Reduction | 4-Nitro-2-trifluoromethylchlorobenzene | FeCl₃·6H₂O, Hydrazine hydrate, Ethanol, Reflux | 4-Chloro-3-(trifluoromethyl)aniline | >95% |

| Diazotization | 4-Chloro-3-(trifluoromethyl)aniline | Sodium nitrite, Hydrochloric acid, -5 to 5°C | 4-Chloro-3-(trifluoromethyl)benzenediazonium chloride | In situ |

| Sulfonylation | 4-Chloro-3-(trifluoromethyl)benzenediazonium chloride | Sulfur dioxide, Copper(I) chloride | 4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride | Good |

Once the key intermediate, such as 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride, is obtained, the final step is the sulfonamide formation with morpholine. This is a nucleophilic substitution reaction at the sulfonyl chloride group.

The reaction is typically carried out in an inert organic solvent, such as dichloromethane (B109758) or 1,2-dichloroethane, at a controlled temperature, often between -5°C and 5°C, to minimize side reactions. A base is required to neutralize the hydrochloric acid that is formed as a byproduct. Common bases for this transformation include pyridine (B92270) or 4-dimethylaminopyridine (B28879) (DMAP). The stoichiometry is generally a 1:1 molar ratio of the sulfonyl chloride to morpholine.

Optimization of the reaction parameters is crucial for achieving high yields and purity. Key parameters to consider include:

Temperature: Lower temperatures are generally preferred to control the exothermicity of the reaction and prevent the formation of side products.

Reaction Time: The reaction is typically monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to ensure complete conversion, which usually takes a few hours.

Base: The choice and amount of base can influence the reaction rate and the ease of product purification.

Under optimized conditions, the coupling of the sulfonyl chloride with morpholine can proceed with high efficiency, with reported yields often exceeding 85%.

The following table outlines typical conditions for the sulfonylation of morpholine:

| Parameter | Optimal Range | Impact on Yield |

| Temperature | 0–5°C | Minimizes side reactions and decomposition. |

| Reaction Time | 4–6 h | Ensures complete conversion of starting materials. |

| Catalyst/Base Loading | 1.5–2.0 wt% DMAP | Enhances the reaction rate by neutralizing HCl. |

Emerging Synthetic Approaches and Advanced Techniques

While the established routes are reliable, there is ongoing research into more efficient and sustainable synthetic methodologies.

Transition metal catalysis has revolutionized organic synthesis, and its application to the formation of sulfonamides is an area of active research. Palladium-catalyzed cross-coupling reactions, for instance, have been explored for the synthesis of N-arylsulfonylmorpholines. These methods can offer alternative bond-forming strategies and may tolerate a broader range of functional groups. While specific applications to 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline are not extensively documented, the general principles of these catalytic systems could be adapted.

Continuous flow chemistry is emerging as a powerful tool for the synthesis of chemical compounds, offering advantages in terms of safety, scalability, and efficiency. The synthesis of sulfonyl chlorides and their subsequent conversion to sulfonamides are well-suited for flow processes. rsc.orgmdpi.comacs.org

The highly exothermic nature of chlorosulfonation and the subsequent amidation can be better managed in a continuous flow reactor, which allows for precise temperature control and rapid mixing. rsc.orgmdpi.com This can lead to improved yields, reduced side-product formation, and safer operation, especially on a larger scale. The development of a continuous flow process for the synthesis of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline could represent a significant advancement in its production.

Principles of Sustainable Synthesis in Compound Preparation

The preparation of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline offers a valuable opportunity to implement the core tenets of sustainable chemistry. The focus is on minimizing environmental impact by making judicious choices regarding solvents and reagents, and by designing reactions that are efficient in their use of atoms.

Solvent Selection and Green Reagent Utilization

The choice of solvent is a critical factor in the environmental footprint of a synthetic process. Traditional syntheses of sulfonamides often employ volatile organic compounds (VOCs) like dichloromethane, dioxane, or acetonitrile (B52724), which are hazardous and environmentally damaging. uniba.it The principles of green chemistry advocate for their replacement with more benign alternatives.

For the synthesis of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, several classes of green solvents could be employed, particularly in the amination step. Research has demonstrated the efficacy of Deep Eutectic Solvents (DESs) , such as those based on choline (B1196258) chloride, for sulfonamide synthesis. uniba.it These solvents are often biodegradable, have low volatility, and can be recycled, offering a significant environmental advantage. uniba.it For instance, a combination of choline chloride and glycerol (B35011) has been shown to be an effective medium for the reaction between sulfonyl chlorides and amines, proceeding efficiently under aerobic conditions at ambient temperatures. uniba.it

Water is another exemplary green solvent, and its use in sulfonamide synthesis has been successfully demonstrated. sci-hub.se Iodine-mediated reactions of sodium sulfinates with amines in water at room temperature provide a convenient and environmentally friendly route to sulfonamides. sci-hub.se Similarly, catalyst-free methods for reacting sulfonyl chlorides with amines have been developed in water or ethanol. uniba.it Polyethylene glycol (PEG-400) also serves as a non-toxic, biocompatible, and recoverable solvent for these reactions. sci-hub.se

Beyond solvents, the reagents themselves are a key consideration. The traditional chlorosulfonylation of anilines typically uses chlorosulfonic acid, a highly corrosive and hazardous reagent. Greener alternatives focus on the in situ generation of sulfonyl chlorides from less hazardous starting materials. One such method involves the oxidative chlorination of thiols. A mild and environmentally friendly approach uses sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant to convert thiols to sulfonyl chlorides, which can then react with an amine in a one-pot synthesis in sustainable solvents like water or ethanol. rsc.orgresearchgate.net

The following table summarizes potential green solvent alternatives to traditional VOCs for the synthesis of sulfonamides:

| Green Solvent Alternative | Key Advantages | Relevant Synthetic Step |

| Water | Non-toxic, non-flammable, readily available | Amination |

| Deep Eutectic Solvents (DESs) | Low volatility, biodegradable, reusable | Amination |

| Polyethylene Glycol (PEG-400) | Non-toxic, thermally stable, recoverable | Amination |

| Ethanol | Renewable resource, lower toxicity than many VOCs | Amination, Oxidative Chlorination |

Atom Economy and Reaction Efficiency Considerations

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with poor atom economy generate significant waste. The synthesis of sulfonamides, particularly through the sulfonyl chloride intermediate route, often has inherent limitations in atom economy due to the formation of stoichiometric byproducts.

In the proposed synthesis of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, the amination of 4-amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride with morpholine generates one equivalent of hydrochloric acid (HCl) as a byproduct. This HCl must be neutralized by a base, which is often an organic base like pyridine or triethylamine (B128534) used in excess. uniba.it

The atom economy for this key step can be calculated as follows:

Reaction: C₇H₅ClF₃NO₂S (sulfonyl chloride) + C₄H₉NO (morpholine) → C₁₁H₁₃F₃N₂O₃S (product) + HCl (byproduct)

Molecular Weights:

Sulfonyl Chloride: 275.66 g/mol

Morpholine: 87.12 g/mol

Product: 326.31 g/mol

HCl: 36.46 g/mol

Percent Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100 Percent Atom Economy = (326.31 / (275.66 + 87.12)) x 100 ≈ 89.9%

While this value appears high, it does not account for the base used to scavenge HCl, nor any catalysts or solvents. A truly efficient process would seek to minimize or valorize the HCl byproduct.

The following table outlines the key reactants and products in the proposed amination step, illustrating the atom economy calculation.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role in Reaction |

| 4-Amino-3-(trifluoromethyl)benzene-1-sulfonyl chloride | C₇H₅ClF₃NO₂S | 275.66 | Reactant |

| Morpholine | C₄H₉NO | 87.12 | Reactant |

| 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline | C₁₁H₁₃F₃N₂O₃S | 326.31 | Desired Product |

| Hydrochloric Acid | HCl | 36.46 | Byproduct |

By focusing on greener solvents, less hazardous reagents, and designing reactions with high atom economy, the synthesis of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline can be aligned with the principles of sustainable chemical manufacturing.

Chemical Reactivity and Mechanistic Investigations of 4 Morpholinosulfonyl 2 Trifluoromethyl Aniline

Reactivity Profile of the Aniline (B41778) Functional Group

The primary reactive center of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline is the aniline functional group. The lone pair of electrons on the nitrogen atom imparts nucleophilic character and dictates the compound's participation in a variety of chemical transformations.

Nucleophilic Characteristics and Reaction Pathways

The amino group (-NH₂) of an aniline derivative is a potent nucleophile, readily donating its lone pair of electrons to electrophiles. However, the nucleophilicity of the nitrogen in 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline is significantly modulated by the electronic effects of the substituents on the aromatic ring. Both the trifluoromethyl group at the ortho position and the morpholinosulfonyl group at the para position are strong electron-withdrawing groups. These groups pull electron density away from the benzene (B151609) ring and, consequently, from the amino group through resonance and inductive effects. This reduction in electron density decreases the basicity and nucleophilicity of the aniline nitrogen compared to unsubstituted aniline. doubtnut.comyoutube.com

This diminished nucleophilicity has profound implications for its reaction pathways. While it will still undergo typical aniline reactions such as acylation, alkylation, and diazotization, the reaction conditions may need to be harsher (e.g., stronger electrophiles, higher temperatures, or longer reaction times) to overcome the reduced reactivity. The lone pair on the nitrogen can also participate in nucleophilic aromatic substitution (SNA r) reactions, displacing suitable leaving groups on other aromatic rings, a common reaction for aniline derivatives. nih.govnih.gov

Participation in Condensation and Coupling Reactions

Aniline and its derivatives are versatile building blocks in the synthesis of a wide array of organic compounds through condensation and coupling reactions. 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline is expected to participate in such transformations to form Schiff bases, azo compounds, and various heterocyclic systems.

For instance, the reaction with aldehydes and ketones would lead to the formation of imines (Schiff bases), which are valuable intermediates in organic synthesis. Furthermore, diazotization of the amino group followed by coupling with activated aromatic compounds would yield azo dyes, a reaction characteristic of primary aromatic amines.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for the formation of C-N bonds. In such reactions, 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline could serve as the amine component, coupling with aryl halides or triflates to generate more complex diarylamine structures. The efficiency of these coupling reactions will, however, be influenced by the electronic and steric environment of the amino group.

Electronic and Steric Influence of the Morpholinosulfonyl Substituent

The morpholinosulfonyl group at the para position plays a crucial role in modulating the reactivity of the entire molecule through both electronic and steric effects.

Impact on Aromatic Ring Activation/Deactivation

The table below provides a qualitative comparison of the directing effects of the functional groups present in 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline.

| Functional Group | Position | Electronic Effect | Directing Influence for Electrophilic Aromatic Substitution |

| -NH₂ | 1 | Activating (by resonance), Deactivating (by induction) | Ortho, Para-directing |

| -CF₃ | 2 | Deactivating (strong induction) | Meta-directing |

| -SO₂-morpholino | 4 | Deactivating (strong induction and resonance) | Meta-directing |

The directing effects of the substituents are in conflict. The powerful activating and ortho, para-directing effect of the amino group will dominate, directing incoming electrophiles to the positions ortho and para to it (positions 3 and 5). However, the strong deactivating nature of both the trifluoromethyl and morpholinosulfonyl groups will make such reactions challenging.

Steric Effects on Reaction Stereoselectivity

The morpholinosulfonyl group is sterically demanding. Its bulk can hinder the approach of reagents to the adjacent positions on the aromatic ring. However, being in the para position to the aniline group, its direct steric influence on reactions involving the amino group is minimal. Its more significant steric role might be in influencing the conformation of the molecule and potentially affecting the stereoselectivity of reactions at remote sites, although this is less pronounced than the steric effects of ortho substituents.

Modulatory Effects of the Trifluoromethyl Group on Aromatic Reactivity

The trifluoromethyl (-CF₃) group is one of the strongest electron-withdrawing groups used in medicinal and materials chemistry. Its presence at the ortho position to the aniline group has significant electronic and steric consequences.

Electronically, the -CF₃ group strongly deactivates the aromatic ring towards electrophilic substitution through a powerful negative inductive effect (-I effect). This deactivation reinforces the effect of the morpholinosulfonyl group, making the aromatic ring significantly electron-deficient. This reduced electron density also contributes to the decreased basicity of the aniline nitrogen.

Sterically, the trifluoromethyl group is larger than a hydrogen atom and its placement at the ortho position creates steric hindrance around the adjacent amino group. documentsdelivered.com This "ortho effect" can impede the approach of reagents to the nitrogen atom, potentially slowing down reactions such as acylation or alkylation. doubtnut.com It can also influence the regioselectivity of reactions on the aromatic ring, further disfavoring substitution at the adjacent position 3.

The combined electronic and steric effects of the trifluoromethyl group are summarized in the table below.

| Effect of ortho-CF₃ Group | Impact on Reactivity |

| Electronic Effect | |

| Strong -I Effect | Decreases electron density of the aromatic ring, deactivating it towards electrophilic substitution. |

| Lowers the pKa of the anilinium ion, making the aniline less basic. | |

| Steric Effect | |

| Bulkiness | Hinders the approach of reagents to the ortho-amino group, potentially reducing reaction rates. |

| Can influence the preferred conformation of the molecule. |

Electron-Withdrawing Properties and Induction Effects

The reactivity of the aniline ring in 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline is significantly influenced by the powerful electron-withdrawing nature of its substituents. Both the trifluoromethyl (-CF3) and the morpholinosulfonyl (-SO2-Morpholine) groups deactivate the aromatic ring towards electrophilic substitution and modulate the nucleophilicity of the amine.

The trifluoromethyl (-CF3) group is a potent deactivating group due to its strong negative inductive effect (-I). mdpi.comnih.gov The high electronegativity of the fluorine atoms pulls electron density away from the aromatic ring through the sigma bond framework. This effect is particularly pronounced at the ortho and para positions, reducing the ring's ability to attack electrophiles.

Similarly, the sulfonyl (-SO2-) moiety of the morpholinosulfonyl group is strongly electron-withdrawing, primarily through a resonance effect (-M) and a significant inductive effect (-I). The sulfonyl group can delocalize the ring's pi-electrons onto its oxygen atoms, further decreasing electron density on the aromatic system.

The combined influence of these two groups makes the aromatic ring of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline electron-deficient. This deactivation also lowers the basicity of the aniline's amino (-NH2) group, as the lone pair on the nitrogen atom is less available for donation. The electronic impact of substituents can be quantified using Hammett constants (σ), which measure the electronic effect of a substituent on the reactivity of a molecule. wikipedia.org Strongly electron-withdrawing groups like -CF3 and -SO2R have positive Hammett constants, indicating their tendency to stabilize negative charge and decrease the rate of reactions that build up positive charge. oup.comresearchgate.netstenutz.eu

| Substituent Group | Position | Electronic Effect | Typical Hammett Constant (σ) Range |

|---|---|---|---|

| Trifluoromethyl (-CF3) | meta | Strong -I | ~0.44 |

| Trifluoromethyl (-CF3) | para | Strong -I | ~0.57 |

| Sulfonyl (-SO2CH3) | meta | Strong -I, -M | ~0.68 |

| Sulfonyl (-SO2CH3) | para | Strong -I, -M | ~0.72 |

| Amino (-NH2) | para | -I, Strong +M | ~-0.66 |

Note: Hammett constants for the morpholinosulfonyl group are not widely tabulated but are expected to be similar to other alkylsulfonyl groups. The table presents data for a representative -SO2CH3 group. The amino group's effect is included for context, though its activating +M effect is significantly diminished by the two withdrawing groups.

Directed Ortho Metalation (DoM) Considerations in Substituted Trifluoromethyl Anilines

Directed ortho metalation (DoM) is a powerful synthetic strategy that utilizes a directing metalation group (DMG) to achieve regioselective deprotonation and subsequent functionalization of an aromatic ring. wikipedia.org The DMG, typically a Lewis basic functional group, coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. baranlab.org

In 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, there are three potential directing groups: the amino (-NH2) group, the oxygen atom within the morpholine (B109124) ring, and the sulfonyl group. The relative directing ability of these groups is crucial for predicting the outcome of a DoM reaction. Generally, the directing power follows the order: -CONR2 > -SO2NR2 > -OCH3 > -NR2 > -CF3. organic-chemistry.orgharvard.edu

However, the primary amino group (-NH2) is acidic and would be deprotonated by a strong organolithium base, forming a lithium amide. This in-situ-formed -NHLi group is itself a potent directing group. The competition for directing the lithiation would then occur between the -NHLi group, the morpholinosulfonyl group, and the trifluoromethyl group.

Given the established hierarchy of DMGs, the lithiated amine (-NHLi) is expected to be the most powerful directing group. This would direct the metalation to one of its ortho positions. In this molecule, the positions ortho to the amine are C3 and C5.

Position C3: This position is sterically unhindered.

Position C5: This position is adjacent to the bulky morpholinosulfonyl group, which could present steric hindrance.

Therefore, the most probable site for deprotonation in a DoM reaction would be the C3 position , directed by the lithiated amino group. The morpholinosulfonyl group, while a DMG, is weaker than the lithium amide and is located para to the amine, making it less likely to direct the reaction. The trifluoromethyl group is a moderate to weak DMG and is unlikely to outcompete the other groups. organic-chemistry.org

| Potential Directing Group (or derivative) | Relative Directing Strength | Predicted Site of Metalation | Rationale |

|---|---|---|---|

| -NHLi (from -NH2) | Strong | C3 | Strongest directing group, directs to the least sterically hindered ortho position. |

| -SO2-Morpholine | Moderate-Strong | C3 or C5 | Weaker director than -NHLi. Directs ortho to itself. |

| -CF3 | Moderate-Weak | C3 | Weakest director in this system. |

Studies on Functional Group Transformations and Derivatization

Amination and Acylation Reactions

The primary amino group of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline is a key site for functionalization. However, its reactivity is substantially reduced by the strong electron-withdrawing effects of the ortho-trifluoromethyl and para-morpholinosulfonyl groups.

Acylation: This reaction involves treating the aniline with an acylating agent, such as an acid chloride or anhydride (B1165640), to form an amide. While the nucleophilicity of the nitrogen is diminished, acylation is generally still feasible under appropriate conditions. The resulting acetanilide (B955) derivative would feature an even more strongly deactivated aromatic ring, as the acetyl group also withdraws electron density from the nitrogen atom. quora.comaskiitians.comdoubtnut.com This reduction in the activating effect of the amino group is due to the delocalization of the nitrogen's lone pair onto the adjacent carbonyl group. askiitians.com

The decreased nucleophilicity means that more forcing conditions (e.g., higher temperatures, stronger bases, or more reactive acylating agents) might be required compared to the acylation of simple, electron-rich anilines. Studies on anilines bearing electron-withdrawing groups have shown that such amidations can proceed, although sometimes with lower yields. mdpi.com

Amination: Further amination at the primary amine is less common but can be achieved through methods like reductive amination or specialized coupling reactions. The reduced nucleophilicity of the nitrogen atom makes direct alkylation challenging. Asymmetric reductive amination of poorly nucleophilic sulfonamides has been achieved using nickel catalysts, suggesting a potential route for derivatization.

Cyclization and Annulation Processes with the Compound

The structure of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline offers several possibilities for constructing heterocyclic ring systems, a common strategy in medicinal chemistry.

Cyclization involving the ortho-trifluoromethyl group: The trifluoromethyl group can participate in cyclization reactions. For instance, ketimines derived from 2-(trifluoromethyl)anilines can undergo cyclization mediated by strong bases to form substituted quinolines. acs.org If the amino group of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline were first converted into an imine, a similar intramolecular cyclization pathway could be envisioned, potentially leading to a highly substituted quinoline (B57606) core. Visible-light-induced radical cascade reactions have also been developed for the trifluoromethylation and cyclization of alkenes, providing another modern synthetic route to CF3-containing aza-heterocycles. mdpi.com

Derivatization and Scaffold Hybridization Studies of 4 Morpholinosulfonyl 2 Trifluoromethyl Aniline

Systematic Modification of the Aniline (B41778) Core

The aniline core of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline serves as a versatile platform for structural modifications aimed at modulating the compound's physicochemical and pharmacological properties. Research efforts in this area have concentrated on regioselective substitutions and the introduction of a wide array of functional groups to probe the structure-activity relationships (SAR).

Regioselective Substitution Pattern Exploration

The aromatic ring of the aniline moiety presents multiple sites for substitution. The inherent directing effects of the amino, sulfonyl, and trifluoromethyl groups guide the regioselectivity of electrophilic and nucleophilic aromatic substitution reactions. For instance, the amino group is a potent ortho-, para-director for electrophilic aromatic substitutions, while the trifluoromethyl group is a meta-director. The interplay of these electronic effects, coupled with steric hindrance, allows for controlled functionalization of the aniline ring.

Recent studies have highlighted the importance of regioselective C-H functionalization as a powerful tool for the late-stage modification of complex molecules, which could be applied to this scaffold. rsc.org While specific examples for this exact molecule are not abundant in publicly available literature, general principles of aromatic substitution on similarly substituted anilines suggest that positions ortho and meta to the amino group are potential sites for derivatization, depending on the reaction conditions and the nature of the electrophile or nucleophile.

Introduction of Diverse Functional Groups

The introduction of a variety of functional groups onto the aniline core can significantly impact the molecule's biological activity. These modifications can alter properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. Common derivatizations include acylation, alkylation, and halogenation of the amino group, as well as the introduction of substituents onto the aromatic ring.

For example, the synthesis of aryl-urea and sulfonyl-urea derivatives from substituted anilines, including those with trifluoromethyl groups, has been explored to generate compounds with potential anticancer activity. nih.gov This suggests a viable pathway for converting the amino group of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline into urea (B33335) or thiourea (B124793) functionalities, thereby expanding its chemical diversity.

Analogs with Modified Sulfonyl Moieties

The sulfonamide linkage is a critical pharmacophore in a vast number of therapeutic agents. mdpi.com Modification of the sulfonyl moiety in 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline offers another avenue for structural diversification. While direct chemical alteration of the sulfonyl group itself is challenging, the synthesis of analogs with different sulfonyl-containing groups can be achieved.

One approach involves the reductive cleavage of the N-S bond in secondary sulfonamides to generate sulfinates and amines, which can then be further functionalized. chemrxiv.org This methodology could potentially be adapted to create novel analogs. Furthermore, the synthesis of sulfonimidamides, which are bioisosteres of sulfonamides, from anilines and sulfonimidoyl fluorides has been reported, offering a strategy to replace the sulfonyl oxygen with an imine group, thereby introducing a new vector for chemical modification. researchgate.net

Functionalization of the Morpholine (B109124) Ring System

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated to improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. researchgate.net The functionalization of the morpholine ring in 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline can lead to the development of new analogs with altered biological profiles.

Methods for the synthesis and functionalization of morpholine derivatives are well-established. nih.gov For instance, N-alkylation or N-acylation of the morpholine nitrogen in related sulfonamides can be achieved through standard synthetic protocols. Additionally, more advanced strategies involving intramolecular cyclization reactions can be envisioned to introduce further complexity to the morpholine ring. researchgate.net

Integration into Advanced Heterocyclic Scaffolds

The incorporation of the 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline fragment into more complex heterocyclic systems is a promising strategy for the development of novel bioactive compounds. This approach, often referred to as scaffold hybridization, aims to combine the desirable properties of different pharmacophores into a single molecule.

Synthesis of Novel Quinoxaline (B1680401) Derivatives Incorporating Morpholinosulfonyl Aniline Fragments

Quinoxaline derivatives are a class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govnih.gov The synthesis of quinoxaline-sulfonamide hybrids has emerged as a particularly fruitful area of research. mdpi.comsemanticscholar.org A common synthetic route to quinoxalines involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.org

In the context of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, this molecule could potentially serve as a precursor to a substituted o-phenylenediamine. For example, nitration of the aniline ring followed by reduction of the nitro group would yield a diamino derivative, which could then be condensed with various dicarbonyl compounds to afford novel quinoxaline derivatives bearing the morpholinosulfonyl and trifluoromethyl substituents.

A review of the literature on the synthesis of bioactive quinoxaline-containing sulfonamides reveals various strategies that could be adapted for this purpose. mdpi.com For instance, the reaction of a quinoxaline sulfonyl chloride with an appropriate amine is a common method for preparing quinoxaline sulfonamides. mdpi.com Conversely, a substituted aniline can be used as a building block in the initial quinoxaline ring formation.

Table 1: Representative Synthetic Strategies for Quinoxaline-Sulfonamide Hybrids

| Starting Materials | Reaction Type | Product Type | Reference |

| o-Phenylenediamine, 1,2-Dicarbonyl compound, Sulfonamide | Multi-component condensation | Quinoxaline with sulfonamide substituent | mdpi.com |

| Quinoxaline sulfonyl chloride, Amine | Nucleophilic substitution | Quinoxaline sulfonamide | mdpi.com |

| Substituted aniline, 1,2-Dicarbonyl compound | Condensation followed by sulfonation | Sulfonated quinoxaline | ijpras.com |

While direct examples utilizing 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline are not explicitly detailed in the reviewed literature, the established synthetic methodologies provide a clear roadmap for the design and synthesis of such novel quinoxaline derivatives. The resulting hybrid molecules would be of significant interest for biological evaluation, given the combined pharmacophoric features of the quinoxaline, sulfonamide, morpholine, and trifluoromethyl groups.

Design and Synthesis of Isatin (B1672199) Derivatives Featuring the Morpholinosulfonyl Moiety

The isatin scaffold is a prominent heterocyclic motif known for its wide range of biological activities. Incorporating the morpholinosulfonyl moiety onto the isatin ring system has been a strategy to generate novel chemical entities. The synthesis of these derivatives typically begins with the preparation of 5-(morpholinosulfonyl)isatin, which then serves as a key intermediate for further elaboration.

One established synthetic pathway involves the reaction of 5-(morpholinosulfonyl)isatin with various aminothiazole derivatives to yield Schiff's base derivatives. hep.com.cnnih.gov This condensation reaction typically occurs at the C-3 carbonyl group of the isatin core.

A second route involves the initial conversion of 5-(morpholinosulfonyl)isatin into thiosemicarbazone intermediates. This is achieved by treating the isatin compound with different thiosemicarbazides. nih.gov These thiosemicarbazones are then subjected to cycloalkylation reactions with various halogenated compounds, leading to the formation of complex thiazole (B1198619) derivatives fused or linked to the isatin scaffold. hep.com.cnnih.gov

The general synthetic scheme can be summarized as follows:

Formation of Schiff's Bases: 5-(morpholinosulfonyl)isatin is reacted with a substituted aminothiazole.

Formation of Thiosemicarbazones: 5-(morpholinosulfonyl)isatin is condensed with a selected thiosemicarbazide.

Cyclization to Thiazoles: The resulting thiosemicarbazone is treated with a halo-compound (e.g., ethyl chloroacetate) to induce cyclization and form the final thiazole-isatin hybrid.

Below is a table of representative isatin derivatives synthesized featuring the morpholinosulfonyl moiety.

Table 1: Examples of Synthesized 5-(Morpholinosulfonyl)isatin Derivatives

| Compound ID | Derivative Type | Reactants | Reference |

|---|---|---|---|

| Schiff's Base 1 | Schiff's Base | 5-(Morpholinosulfonyl)isatin, Aminothiazole derivative | hep.com.cnnih.gov |

| Thiosemicarbazone 1 | Thiosemicarbazone | 5-(Morpholinosulfonyl)isatin, Thiosemicarbazide | nih.gov |

| Thiazole Derivative 1 | Thiazole Hybrid | Thiosemicarbazone 1, Ethyl chloroacetate | hep.com.cnnih.gov |

| Thiazole Derivative 2 | Thiazole Hybrid | Thiosemicarbazone 1, Phenacyl bromide | hep.com.cn |

Development of Pyrazole (B372694) Carboxamide Analogs

The development of pyrazole carboxamide analogs from 4-(morpholinosulfonyl)-2-(trifluoromethyl)aniline involves a standard and widely utilized synthetic methodology in medicinal chemistry: amide bond formation. In this approach, the aniline derivative serves as the key amine component that is coupled with a pyrazole carboxylic acid derivative.

The general synthesis strategy proceeds as follows:

Preparation of the Pyrazole Acid Chloride: A suitably substituted pyrazole-4-carboxylic acid is converted to its more reactive acid chloride derivative. This is commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride. The pyrazole core itself can be synthesized through various methods, often involving the cyclization of a hydrazine (B178648) with a 1,3-dicarbonyl compound. hep.com.cnbibliomed.org

Amide Coupling Reaction: The pyrazole-4-carbonyl chloride is then reacted with 4-(morpholinosulfonyl)-2-(trifluoromethyl)aniline in the presence of a base (such as triethylamine (B128534) or pyridine) to neutralize the HCl byproduct generated during the reaction. cbijournal.com This condensation reaction forms the stable amide linkage, yielding the target N-aryl pyrazole carboxamide.

This modular approach allows for significant diversity, as various substituents can be incorporated onto the pyrazole ring (e.g., methyl, phenyl, trifluoromethyl groups) before the coupling step. hep.com.cnnih.gov The trifluoromethyl group on the aniline ring and the morpholinosulfonyl moiety remain intact throughout this process, providing the final compounds with the desired structural features.

Table 2: Representative Pyrazole Carboxamide Analogs

| Compound Class | Pyrazole Core | Amine Component | Resulting Structure |

|---|---|---|---|

| Trifluoromethyl Pyrazole Carboxamide | 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline | N-(4-(morpholinosulfonyl)-2-(trifluoromethyl)phenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |

| Dichlorophenyl Pyrazole Carboxamide | 1-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline | N-(4-(morpholinosulfonyl)-2-(trifluoromethyl)phenyl)-1-(3,5-dichlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide |

| Phenyl Pyrazole Carboxamide | 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chloride | 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline | N-(4-(morpholinosulfonyl)-2-(trifluoromethyl)phenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide |

Creation of Pyrrolidine-Based Hybrid Scaffolds

Creating hybrid scaffolds that incorporate both the 4-(morpholinosulfonyl)-2-(trifluoromethyl)phenyl moiety and a pyrrolidine (B122466) ring offers a pathway to novel three-dimensional chemical structures. The pyrrolidine scaffold is a valuable component in drug discovery due to its structural versatility. nih.govnih.gov A chemically robust strategy to link these two fragments is through the formation of a sulfonamide bond.

This synthetic approach leverages the reactivity of a sulfonyl chloride with the secondary amine of the pyrrolidine ring. The synthesis can be envisioned as follows:

Preparation of the Sulfonyl Chloride: The starting aniline, 4-(morpholinosulfonyl)-2-(trifluoromethyl)aniline, would first be converted to a diazonium salt via treatment with nitrous acid (generated from NaNO₂ and HCl). The diazonium salt can then be subjected to a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst to generate the corresponding 4-(morpholinosulfonyl)-2-(trifluoromethyl)benzene-1-sulfonyl chloride.

Sulfonamide Bond Formation: The newly formed sulfonyl chloride is then reacted with a pyrrolidine derivative. The nitrogen atom of the pyrrolidine ring acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride ion. nih.gov This reaction is typically carried out in the presence of a non-nucleophilic base to scavenge the liberated HCl.

This method allows for the creation of a stable hybrid molecule where the substituted aromatic ring is directly linked to the pyrrolidine nitrogen via a sulfonamide bridge. Further complexity can be introduced by using substituted pyrrolidines (e.g., proline derivatives, hydroxyprolinols) to explore stereochemical and functional group diversity. unibo.itmdpi.com

Table 3: Representative Pyrrolidine-Based Hybrid Scaffolds

| Compound Class | Pyrrolidine Core | Aromatic Component | Resulting Structure |

|---|---|---|---|

| Pyrrolidine Sulfonamide | Pyrrolidine | 4-(Morpholinosulfonyl)-2-(trifluoromethyl)benzene-1-sulfonyl chloride | 1-((4-(Morpholinosulfonyl)-2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine |

| Prolinol Sulfonamide | (S)-Pyrrolidin-2-ylmethanol | 4-(Morpholinosulfonyl)-2-(trifluoromethyl)benzene-1-sulfonyl chloride | (S)-(1-((4-(Morpholinosulfonyl)-2-(trifluoromethyl)phenyl)sulfonyl)pyrrolidin-2-yl)methanol |

| Hydroxyproline Sulfonamide | (2S,4R)-4-Hydroxypyrrolidine-2-carboxylic acid | 4-(Morpholinosulfonyl)-2-(trifluoromethyl)benzene-1-sulfonyl chloride | (2S,4R)-1-((4-(Morpholinosulfonyl)-2-(trifluoromethyl)phenyl)sulfonyl)-4-hydroxypyrrolidine-2-carboxylic acid |

Advanced Spectroscopic and Spectrometric Characterization of 4 Morpholinosulfonyl 2 Trifluoromethyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a detailed map of the chemical environment of each nucleus, confirming the connectivity and substitution pattern of the molecule.

Proton (¹H) NMR Spectral Interpretation

A ¹H NMR spectrum of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline would be expected to show distinct signals for the aromatic protons, the amine protons, and the morpholine (B109124) ring protons. The chemical shifts (δ), signal multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J) would be crucial for assignment.

Aromatic Protons: The three protons on the aniline (B41778) ring would exhibit a complex splitting pattern due to their coupling with each other and potentially with the fluorine atoms of the trifluoromethyl group. Their chemical shifts would be influenced by the electron-withdrawing nature of the sulfonyl and trifluoromethyl groups and the electron-donating nature of the amino group.

Amine (NH₂) Protons: A broad singlet would be expected for the two amine protons. Its chemical shift could vary depending on the solvent and concentration.

Morpholine Protons: The eight protons of the morpholine ring would likely appear as two distinct multiplets, corresponding to the protons adjacent to the nitrogen atom and those adjacent to the oxygen atom.

| Predicted ¹H NMR Data |

| Assignment |

| Aromatic CH |

| Aromatic CH |

| Aromatic CH |

| NH₂ |

| N-CH₂ (Morpholine) |

| O-CH₂ (Morpholine) |

Carbon-13 (¹³C) NMR Spectral Assignments

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline would produce a distinct signal.

Aromatic Carbons: Six signals would be expected for the benzene (B151609) ring carbons. The carbon attached to the trifluoromethyl group would show a characteristic quartet due to coupling with the three fluorine atoms. The chemical shifts would reflect the electronic effects of the substituents.

Trifluoromethyl Carbon (CF₃): This carbon signal would be a key indicator, appearing as a quartet with a large one-bond carbon-fluorine coupling constant (¹JCF).

Morpholine Carbons: Two signals would be anticipated for the morpholine ring carbons, corresponding to the two carbons bonded to nitrogen and the two carbons bonded to oxygen.

| Predicted ¹³C NMR Data |

| Assignment |

| Aromatic C |

| Aromatic C-NH₂ |

| Aromatic C-CF₃ |

| Aromatic C-SO₂ |

| CF₃ |

| N-CH₂ (Morpholine) |

| O-CH₂ (Morpholine) |

Fluorine-19 (¹⁹F) NMR Analysis and Multi-Nuclear NMR Techniques

Given the presence of a trifluoromethyl group, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.gov It provides a clean spectrum with a single resonance for the -CF₃ group, as there are no other fluorine atoms in the molecule. nih.govnih.gov The chemical shift of this signal is highly sensitive to the electronic environment of the aromatic ring. nih.gov Multi-nuclear techniques like HMBC (Heteronuclear Multiple Bond Correlation) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to correlate the ¹H, ¹³C, and ¹⁹F nuclei, confirming the structural assignments.

| Predicted ¹⁹F NMR Data |

| Assignment |

| CF₃ |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis

HRMS is essential for determining the exact molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. Fragmentation analysis provides valuable information about the compound's structure.

Electrospray Ionization (ESI-MS) Fragmentation Pathways

ESI is a soft ionization technique suitable for polar molecules like the target compound. In the positive ion mode, the protonated molecule [M+H]⁺ would be observed. Tandem MS (MS/MS) experiments on this precursor ion would induce fragmentation, and the resulting fragment ions would reveal the structural motifs. Expected fragmentation pathways would likely involve the cleavage of the sulfonamide bond, loss of the morpholine ring, and cleavages around the aniline core.

Predicted ESI-MS Fragmentation

[M+H]⁺ → Loss of morpholine

[M+H]⁺ → Cleavage of the C-S bond

[M+H]⁺ → Cleavage of the S-N bond

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, GC-MS analysis would be used to assess its purity and identify any volatile impurities that may be present from the synthesis or degradation. The compound would need to be sufficiently volatile and thermally stable for this technique. The resulting mass spectrum under electron ionization (EI) would show a characteristic fragmentation pattern that could be used for identification and library matching.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, the IR spectrum is expected to display a series of characteristic absorption bands corresponding to its distinct structural components: the aniline moiety, the trifluoromethyl group, the sulfonamide bridge, and the morpholine ring.

The primary amine (-NH₂) of the aniline group typically shows a pair of medium-intensity stretching vibrations in the range of 3300-3500 cm⁻¹. The sulfonamide group (-SO₂N-) is characterized by strong asymmetric and symmetric stretching vibrations of the S=O bonds, which are expected to appear around 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹, respectively. orientjchem.org The trifluoromethyl (-CF₃) group, a strong electron-withdrawing substituent, gives rise to intense C-F stretching bands, typically found in the 1350-1120 cm⁻¹ region, which may overlap with the sulfonamide signals.

The morpholine ring contributes C-H stretching vibrations from its methylene (B1212753) (-CH₂) groups, usually observed between 3000-2850 cm⁻¹. researchgate.net Additionally, the C-O-C ether linkage within the morpholine ring produces a characteristic strong stretching band, typically in the 1140-1070 cm⁻¹ range. Aromatic C-H stretching vibrations from the benzene ring are anticipated above 3000 cm⁻¹, while C=C stretching vibrations within the ring generally appear in the 1600-1450 cm⁻¹ region.

Table 1: Expected Characteristic IR Absorption Frequencies for 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aniline (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3500 - 3300 | Medium |

| Aniline (-NH₂) | N-H Scissoring | 1650 - 1580 | Medium |

| Aromatic Ring | C-H Stretch | 3100 - 3000 | Variable |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Variable |

| Sulfonamide (-SO₂N-) | S=O Asymmetric Stretch | 1350 - 1310 | Strong |

| Sulfonamide (-SO₂N-) | S=O Symmetric Stretch | 1170 - 1150 | Strong |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1350 - 1120 | Strong |

| Morpholine | C-H Stretch | 3000 - 2850 | Medium |

| Morpholine | C-O-C Stretch | 1140 - 1070 | Strong |

X-ray Crystallography for Precise Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, revealing the molecule's conformation in the solid state. For sulfonamide derivatives, X-ray crystallography is crucial for understanding the supramolecular assembly, which is often governed by intermolecular interactions such as hydrogen bonding. nih.gov

While specific crystallographic data for 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline is not widely available in published literature, a crystallographic analysis would be expected to reveal key structural features. The geometry around the sulfur atom in the sulfonamide group would be approximately tetrahedral. A critical aspect of the analysis would be the determination of hydrogen bonding patterns. The hydrogen atoms of the aniline's amino group and the oxygen atoms of the sulfonamide group are potential hydrogen bond donors and acceptors, respectively. These interactions play a significant role in the packing of molecules in the crystal lattice. nih.gov

Furthermore, the analysis would clarify the relative orientation of the substituted benzene ring and the morpholine ring. The conformation of the morpholine ring, typically a chair conformation, would also be precisely determined. mdpi.com Such structural insights are invaluable for understanding the molecule's physical properties and its potential interactions in a biological context.

Chromatographic Methods for Purity and Impurity Profiling

Chromatographic methods are essential for separating a compound from by-products, starting materials, and degradation products, a process known as impurity profiling. biomedres.uspageplace.de High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose in the pharmaceutical industry due to its high resolution and sensitivity. researchgate.net

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

The development of a robust HPLC method for 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline is critical for its quality control. A reversed-phase HPLC (RP-HPLC) method would likely be the most suitable approach, given the compound's moderate polarity.

Method development would involve a systematic optimization of chromatographic conditions to achieve adequate separation of the main compound from any potential impurities. Key parameters to optimize include:

Stationary Phase: A C18 or C8 column is a common starting point for separating sulfonamide-type compounds. nanobioletters.com

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. A gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to elute all impurities with good peak shape. mdpi.comnih.gov

Detection: A UV detector would be suitable, with the detection wavelength set at a λmax of the analyte to ensure high sensitivity.

Once developed, the method must be validated according to international guidelines (e.g., ICH) to ensure it is fit for its intended purpose. Validation demonstrates the method's reliability, accuracy, and precision. nanobioletters.com

Table 2: Typical HPLC Method Validation Parameters

| Validation Parameter | Description | Acceptance Criteria |

| Specificity | Ability to assess the analyte unequivocally in the presence of other components (impurities, degradants). | Peak purity analysis should show the analyte peak is spectrally pure. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |

| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have suitable precision, accuracy, and linearity. | Typically 80% to 120% of the test concentration. |

| Accuracy | The closeness of test results to the true value, often determined by recovery studies. | Recovery typically between 98.0% and 102.0%. |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Assessed at repeatability and intermediate precision levels. | Relative Standard Deviation (RSD) should be ≤ 2%. |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically determined by a signal-to-noise ratio of 3:1. |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1. |

| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, flow rate). | The results should remain within acceptable limits of precision and accuracy. |

Chiral Chromatography for Enantiomeric Purity Assessment (if applicable for derivatives)

The parent compound, 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, is achiral and therefore does not exist as enantiomers. However, derivatives of this compound could be synthesized that contain one or more chiral centers. In such cases, it is often necessary to separate and quantify the enantiomers, as they can exhibit different pharmacological and toxicological properties. americanpharmaceuticalreview.com

Chiral chromatography is the primary technique for separating enantiomers. researchgate.netnih.gov This can be achieved using chiral stationary phases (CSPs) in HPLC or Supercritical Fluid Chromatography (SFC). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have proven effective for the separation of a broad range of chiral sulfonamides. nih.gov

The development of a chiral separation method involves screening various CSPs and mobile phases to find conditions that provide baseline resolution of the enantiomers. The goal is to develop a method capable of accurately determining the enantiomeric purity or enantiomeric excess (ee) of the chiral derivative. This is a critical quality attribute for chiral pharmaceutical compounds. americanpharmaceuticalreview.com

Computational Chemistry and Molecular Modeling of 4 Morpholinosulfonyl 2 Trifluoromethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, such studies would provide valuable information about its stability, reactivity, and potential interaction sites.

Frontier Molecular Orbital (FMO) Analysis

An FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting a molecule's chemical reactivity. The energy and distribution of these orbitals indicate the molecule's ability to donate or accept electrons. For 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, this analysis would help to identify the most probable sites for nucleophilic and electrophilic attack. Currently, there are no published studies detailing the HOMO-LUMO gap or the specific atomic contributions to these orbitals for this compound.

Electrostatic Potential Surface (EPS) Mapping

An EPS map provides a visual representation of the charge distribution on the molecular surface. It is instrumental in identifying electron-rich (negative potential) and electron-poor (positive potential) regions, which are critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions with biological targets. An EPS map for 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline would reveal the likely points of interaction with a receptor, guiding further drug design efforts. However, no such specific mapping data has been reported for this molecule.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are powerful tools for exploring the conformational flexibility of a molecule over time. By simulating the atomic motions, MD can reveal the most stable conformations and the dynamic behavior of the molecule in different environments (e.g., in solution or within a protein binding pocket). For 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, MD simulations would be crucial to understand how its shape might adapt to fit into a biological target. To date, no studies have been published that describe the conformational landscape of this compound through MD simulations.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derivative Design

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable for predicting the activity of new, unsynthesized derivatives and for guiding the optimization of lead compounds. While QSAR studies have been conducted on broader classes of sulfonamides and trifluoromethyl-containing compounds, no specific QSAR models have been developed with 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline as the core scaffold. Such a study would require a dataset of analogs with measured biological activities, which is not currently available.

Molecular Docking Simulations for Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a receptor. This method is essential for understanding the binding mode and for estimating the binding affinity.

Binding Mode Analysis with Identified Biological Targets (e.g., PfIspD, FXR)

There is no published research detailing the molecular docking of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline into the active sites of potential biological targets such as Plasmodium falciparum IspD (PfIspD) or the Farnesoid X receptor (FXR). While some studies have explored the docking of other sulfonamides or trifluoromethyl-containing ligands with these targets, a specific binding mode analysis for the compound , including identification of key interacting amino acid residues and predicted binding energies, has not been performed or reported. Such an analysis would be a critical first step in evaluating its potential as an inhibitor or modulator of these important drug targets.

Prediction of Binding Affinities and Energetics

The binding affinity of a ligand, such as 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, to a biological target is a critical determinant of its potential pharmacological activity. Molecular docking simulations are a primary computational tool used to predict the preferred orientation of a ligand when bound to a receptor and to estimate the strength of the interaction, often expressed as a binding energy or docking score.

In the absence of direct studies on 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, we can infer potential binding characteristics from studies on analogous sulfonamide and aniline (B41778) derivatives. For instance, molecular docking studies on various anilinoquinazoline (B1252766) derivatives have demonstrated binding energies ranging from -7.07 to -8.16 kcal/mol with targets like DNA gyrase. Similarly, other novel sulfonamide derivatives have shown predicted binding energies in the range of -6.8 to -8.6 kcal/mol against human topoisomerase II.

The binding energetics are governed by a combination of forces, including:

Hydrogen Bonding: The sulfonamide group (-SO₂NH-) and the morpholine (B109124) oxygen are potential hydrogen bond donors and acceptors, respectively. The aniline nitrogen can also participate in hydrogen bonding.

Hydrophobic Interactions: The trifluoromethyl-substituted phenyl ring contributes significantly to hydrophobic interactions within a receptor's binding pocket.

A hypothetical docking study of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline with a relevant protein target would likely reveal key interactions involving these functional groups. The trifluoromethyl group, being a strong electron-withdrawing group, can also influence the electronic properties of the aniline ring, potentially affecting π-π stacking interactions.

Table 1: Predicted Binding Affinities of Structurally Related Compounds to Various Receptors

| Compound Class | Receptor Target | Predicted Binding Energy (kcal/mol) |

| Anilinoquinazoline Derivatives | DNA Gyrase | -7.07 to -8.16 |

| Sulfonamide Derivatives | Human Topoisomerase II | -6.8 to -8.6 |

| Naphthoquinone Sulfonamides | P2X7 Receptor | Comparable to A740003 inhibitor |

| 4-Anilino-6-aminoquinazolines | MERS-CoV Helicase | IC₅₀ values in the low micromolar range |

This table presents data from studies on compounds structurally related to 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline to provide a comparative context for potential binding affinities.

Theoretical Prediction of Spectroscopic Properties

Density Functional Theory (DFT) is a powerful quantum mechanical method used to predict the spectroscopic properties of molecules with a high degree of accuracy. These predictions are invaluable for confirming the structure of a synthesized compound and for understanding its electronic characteristics.

Vibrational Spectroscopy (Infrared and Raman): DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. For 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline, characteristic vibrational modes would include:

S=O stretching vibrations of the sulfonyl group, typically appearing in the range of 1350-1300 cm⁻¹ (asymmetric) and 1160-1120 cm⁻¹ (symmetric).

N-H stretching of the aniline group, usually observed around 3400-3300 cm⁻¹.

C-F stretching vibrations from the trifluoromethyl group, which are typically strong and found in the 1350-1120 cm⁻¹ region.

C-N and C-S stretching vibrations.

Aromatic C-H and C=C stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline would be influenced by the electronic environment of each nucleus. The electron-withdrawing trifluoromethyl and sulfonyl groups would cause downfield shifts (higher ppm values) for adjacent protons and carbons in the aromatic ring. The protons of the morpholine ring would exhibit characteristic shifts based on their proximity to the sulfonyl group and the ring's conformation.

Electronic Spectroscopy (UV-Visible): Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions of a molecule, which correspond to its UV-Visible absorption spectrum. The predicted spectrum for 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline would likely show absorptions in the UV region characteristic of substituted benzene (B151609) rings. The HOMO-LUMO energy gap, also calculable by DFT, provides insight into the molecule's electronic excitability and chemical reactivity. For similar sulfonamide derivatives, calculated HOMO-LUMO gaps are typically in the range of 2.64 to 3.12 eV.

Table 2: Predicted Spectroscopic Data for 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline based on DFT Calculations on Analogous Structures

| Spectroscopic Technique | Predicted Feature | Characteristic Range/Value |

| Infrared (IR) | Asymmetric SO₂ Stretch | 1350-1300 cm⁻¹ |

| Symmetric SO₂ Stretch | 1160-1120 cm⁻¹ | |

| N-H Stretch | 3400-3300 cm⁻¹ | |

| C-F Stretch | 1350-1120 cm⁻¹ | |

| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm |

| Aniline N-H Proton | δ 4.0-6.0 ppm (variable) | |

| Morpholine Protons | δ 3.0-4.0 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 110-150 ppm |

| UV-Visible | λmax | ~250-300 nm |

| Electronic Properties | HOMO-LUMO Energy Gap | ~2.5-3.5 eV |

This table provides estimated spectroscopic data based on typical values for the functional groups present in 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline and data from DFT studies on structurally related molecules.

Applications in Chemical Biology and Advanced Materials Research

Exploration in Agrochemical and Dye Chemistry

Beyond pharmaceuticals, the chemical properties of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline make it a candidate for applications in the agrochemical and dye industries.

Fluorinated compounds, particularly those containing a trifluoromethyl (CF₃) group, are of paramount importance in modern agrochemistry. The CF₃ group can significantly increase the biological activity, metabolic stability, and lipophilicity of a molecule, enhancing its efficacy as a herbicide, insecticide, or fungicide. researchgate.netchemimpex.com Aniline (B41778) derivatives are common building blocks for a wide array of agrochemical active ingredients. nbinno.com

For instance, trifluoromethylaniline is a key intermediate in the synthesis of several commercial pesticides. chemimpex.comnih.gov The presence of both the trifluoromethyl group and the aniline functional group in 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline makes it a strong candidate for use as a precursor in the development of new agrochemicals. The addition of the morpholinosulfonyl group could further modulate the compound's solubility, stability, and target-binding properties. While specific agrochemicals derived directly from this compound are not documented in available literature, its structural components are well-represented in the field. researchgate.net

Aniline and its derivatives are foundational materials in the synthesis of azo dyes, which constitute the largest class of commercial colorants. The synthesis typically involves a two-step process: the diazotization of a primary aromatic amine (the diazo component) followed by its reaction with a coupling component (an electron-rich aromatic compound like another aniline or a phenol). nih.govnih.gov

4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline is a primary aromatic amine and is thus well-suited to serve as a diazo component. Its diazotization would yield a diazonium salt that can be coupled with various aromatic compounds to produce a wide range of novel azo dyes. The presence of the electron-withdrawing trifluoromethyl and morpholinosulfonyl groups on the diazo component would likely shift the absorption spectra of the resulting dyes, potentially leading to deep and intense colors. google.com Furthermore, these substituents could enhance the lightfastness and chemical stability of the dyes, properties that are highly desirable for advanced applications in textiles, plastics, and pigments. researchgate.net

Research into Its Role in Complex Pharmaceutical Intermediates

While specific research detailing the use of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline as a direct intermediate in the synthesis of marketed drugs is not extensively documented in publicly available literature, its chemical structure strongly suggests its potential as a valuable building block in medicinal chemistry. The constituent moieties—aniline, morpholine (B109124), and a trifluoromethyl group—are prevalent in a wide array of bioactive molecules.

The aniline core provides a versatile scaffold that can be readily functionalized, making it a common starting point in the synthesis of various pharmaceuticals. For instance, aniline derivatives are central to the structure of many kinase inhibitors used in oncology. The morpholine ring is a common feature in drug candidates, often incorporated to improve aqueous solubility, metabolic stability, and pharmacokinetic properties. A notable example is the antibiotic linezolid, which contains a related 3-fluoro-4-morpholinoaniline (B119058) intermediate. researchgate.net

The trifluoromethyl group is a bioisostere for a methyl group and is frequently introduced into drug molecules to enhance their metabolic stability, lipophilicity, and binding affinity to target proteins. mdpi.com Its strong electron-withdrawing nature can also significantly influence the physicochemical properties of the parent molecule. Aromatic compounds bearing trifluoromethyl groups are common in both pharmaceuticals and advanced organic materials. mdpi.com

Given these characteristics, 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline represents a trifunctional building block that could be employed in the synthesis of complex pharmaceutical intermediates. The amino group of the aniline can serve as a handle for further chemical modifications, such as amide bond formation or substitution reactions, to build more elaborate molecular architectures. The combination of the morpholinosulfonyl and trifluoromethyl groups could impart desirable pharmacological properties to the final drug candidate.

Table 1: Potential Synthetic Utility of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline

| Functional Group | Potential Role in Pharmaceutical Synthesis |

| Aniline | Versatile scaffold for further functionalization (e.g., acylation, alkylation, diazotization). |

| Morpholinosulfonyl | Can enhance solubility, metabolic stability, and act as a hydrogen bond acceptor. |

| Trifluoromethyl | Can improve metabolic stability, lipophilicity, and target binding affinity. |

Further research into the reactivity and synthetic applications of this specific compound could unveil its utility in the development of novel therapeutics across various disease areas.

Design of Molecular Probes for Biological Systems

The structural features of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline also suggest its potential as a scaffold for the design of molecular probes for biological systems. Molecular probes are essential tools in chemical biology for visualizing and studying biological processes in real-time.

The aniline moiety, in particular, is a component of many fluorescent dyes. The fluorescence properties of aniline derivatives can be modulated by the nature and position of substituents on the aromatic ring. nih.gov The electron-withdrawing trifluoromethyl group and the morpholinosulfonyl group could potentially tune the photophysical properties of the aniline core, such as its absorption and emission wavelengths, quantum yield, and Stokes shift. nih.govresearchgate.net

For a molecule to function as a useful fluorescent probe, it often requires a recognition element that selectively interacts with a specific biological target (e.g., an enzyme, receptor, or nucleic acid) and a signaling unit (the fluorophore) that reports on this binding event. The aniline nitrogen of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline could be functionalized with a variety of reactive groups or binding moieties to confer target specificity.

Table 2: Design Considerations for Molecular Probes Based on 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline

| Probe Component | Design Strategy | Potential Advantage |

| Fluorophore Scaffold | Utilize the substituted aniline core as the basis for the fluorescent reporter. | The morpholinosulfonyl and trifluoromethyl groups may offer favorable photophysical properties and cell permeability. |

| Recognition Element | Introduce a target-specific binding group via the aniline nitrogen. | Allows for the development of probes for a variety of biological targets. |

| Linker | If necessary, connect the recognition element via a flexible or rigid linker. | Optimizes the distance and orientation between the binding site and the fluorophore for effective signal transduction. |

While experimental data on the fluorescent properties of 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline is not currently available, the general principles of fluorophore design suggest that this compound could serve as a promising starting point for the development of novel molecular probes for applications in cellular imaging and diagnostics. researchgate.net Further spectroscopic characterization and derivatization of this molecule would be necessary to explore its full potential in this area.

Future Research Directions and Outlook

Development of Highly Stereoselective Synthetic Pathways

The aniline (B41778) nitrogen and the sulfonyl group in 4-(Morpholinosulfonyl)-2-(trifluoromethyl)aniline present opportunities for creating chiral centers. Future research should focus on developing highly stereoselective synthetic methods to access enantiomerically pure derivatives. Drawing inspiration from advances in asymmetric catalysis, pathways involving chiral catalysts for reactions at or near the aniline functional group could be explored. For instance, the development of transition-metal catalyzed asymmetric amination or related coupling reactions could yield chiral derivatives with high enantiomeric excess. nih.gov

Furthermore, methods for the enantiospecific synthesis of sulfonamides and related structures, such as sulfonimidamides, could be adapted. nih.gov Research into chiral auxiliaries or catalysts that can effectively control the stereochemistry around the sulfur atom of the morpholinosulfonyl group would be a significant advancement. Success in this area would provide access to a new class of chiral building blocks for the synthesis of complex, biologically active molecules.